ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiophene derivatives .
Scientific Research Applications
ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In terms of its anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Properties
Molecular Formula |
C30H33N3O4S |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H33N3O4S/c1-3-36-19-15-13-18(14-16-19)25-21(17-31)28(32)33(22-10-8-11-23(34)27(22)25)29-26(30(35)37-4-2)20-9-6-5-7-12-24(20)38-29/h13-16,25H,3-12,32H2,1-2H3 |
InChI Key |
YHHPJBVRDBMDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C(=O)OCC)N)C#N |
Origin of Product |
United States |
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